4-(2-Aminoethyl)-1-ethylpiperidin-4-ol
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Overview
Description
4-(2-Aminoethyl)-1-ethylpiperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by a piperidine ring substituted with an aminoethyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1-ethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpiperidin-4-one with ethylenediamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Industrial methods may also involve the use of alternative reducing agents and catalysts to improve the overall process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1-ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Aminoethyl)-1-ethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1-ethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it has been studied as a potential agonist for trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of neurotransmitter release and has implications in the treatment of psychotic disorders .
Comparison with Similar Compounds
4-(2-Aminoethyl)-1-ethylpiperidin-4-ol can be compared with other similar compounds, such as:
4-(2-Aminoethyl)piperidine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
1-Ethyl-4-piperidone: Contains a ketone group instead of the aminoethyl group, leading to different chemical properties and applications.
4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: A related compound studied for its activity at TAAR1, highlighting the importance of structural modifications in determining biological activity.
Properties
Molecular Formula |
C9H20N2O |
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Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1-ethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-2-11-7-4-9(12,3-6-10)5-8-11/h12H,2-8,10H2,1H3 |
InChI Key |
ILTJLPAKNQTBLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(CCN)O |
Origin of Product |
United States |
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